molecular formula C10H15N3O3 B1279278 N-(3,4,5-Trimethoxyphenyl)guanidine CAS No. 57004-63-4

N-(3,4,5-Trimethoxyphenyl)guanidine

Cat. No. B1279278
CAS RN: 57004-63-4
M. Wt: 225.24 g/mol
InChI Key: DXUWATABALHSNY-UHFFFAOYSA-N
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Description

N-(3,4,5-Trimethoxyphenyl)guanidine is a compound that features the guanidine functional group, which is known for its versatility in chemistry and its presence in compounds with diverse biological activities. Guanidines are particularly interesting due to their ability to bind molecular anions and their role in biological systems as DNA minor groove binders, kinase inhibitors, and β2-noradrenaline receptors antagonists .

Synthesis Analysis

The synthesis of guanidines, including N-(3,4,5-Trimethoxyphenyl)guanidine, can be achieved through various methods. One approach involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the free guanidine . A versatile one-pot synthesis method has been developed that utilizes carbamoyl isothiocyanates to form highly substituted guanidines under mild conditions. This method allows for the synthesis of 1,3-multisubstituted guanidines from two separate amines and has been shown to be effective with amines of varying reactivity, including aromatic amines .

Molecular Structure Analysis

The molecular structure of guanidines is characterized by the presence of the guanidine group, which is a functional group with the general structure of (R1R2N)(R3N)C=N-R4. In the case of N-(3,4,5-Trimethoxyphenyl)guanidine, the guanidine group is substituted with a trimethoxyphenyl moiety, which can influence the reactivity and biological activity of the molecule .

Chemical Reactions Analysis

Guanidines can participate in various chemical reactions due to their reactivity. For instance, they can be synthesized through cyclocondensation reactions of N-amidinyliminium ions with different reactants such as 1,3-dienes, styrenes, and β-dicarbonyl compounds to form polycyclic guanidines . The reactivity of guanidines can also be harnessed in biological applications, where they interact with biological targets through mechanisms such as DNA binding or receptor antagonism .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidines are influenced by their molecular structure and the nature of their substituents. The presence of the guanidine group imparts basicity to the molecule, which can be modulated by the introduction of substituents like the trimethoxyphenyl group. The synthesis methods mentioned also highlight the importance of steric and electronic effects on the yields and reactivity of guanidines, with aromatic amines showing good yields in guanidinylation reactions .

Scientific Research Applications

  • Scientific Field: Crystallography and Chemistry

    • Application : Synthesis and crystal structures of two novel 3,4,5- trimethoxyphenyl derivatives .
    • Method : The compounds were obtained unexpectedly from a reaction involving (Z)-1-[(2′,3′-dinitro-4′-methoxy)-phenyl]-2-[(3″,4″,5″-trimethoxy)-phenyl]ethene . The molecular structures of these compounds were obtained by single-crystal X-ray diffraction .
    • Results : The crystallization of the first compound occurs in the centrosymmetric monoclinic space group P 2 1 / c (No. 14) with a =7.7311 (5), b =19.9239 (13), c =11.5725 (8); and β =92.193 (3) and Z =4. The crystallization of the second compound occurs in the centrosymmetric monoclinic space group C 2/ c (No. 15) with a =21.296 (2), b =6.8963 (7), c =20.001 (2); and β =114.121 (6) and Z =8 .
  • Scientific Field: Cancer Research

    • Application : Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives .
  • Scientific Field: Organic & Biomolecular Chemistry

    • Application : One-pot synthesis of diverse N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines .
    • Method : A sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
    • Results : The guanidine functionality is a privileged structure in many natural products, biochemical processes and pharmaceuticals, playing key roles in various biological functions .
  • Scientific Field: Medicinal Chemistry

    • Application : The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
    • Results : The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
  • Scientific Field: Organic & Biomolecular Chemistry

    • Application : One-pot synthesis of diverse N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines .
    • Method : A sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
    • Results : The guanidine functionality is a privileged structure in many natural products, biochemical processes and pharmaceuticals, playing key roles in various biological functions .
  • Scientific Field: Medicinal Chemistry

    • Application : The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
    • Results : The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Future Directions

The Trimethoxyphenyl (TMP) group, which is part of “N-(3,4,5-Trimethoxyphenyl)guanidine”, is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds . Compounds containing the TMP group have displayed notable anti-cancer effects and have shown promising anti-fungal and anti-bacterial properties . They also hold potential against various viruses and parasites . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties , thereby expanding their therapeutic scope. This suggests a wide range of future research and application possibilities for “N-(3,4,5-Trimethoxyphenyl)guanidine”.

properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-14-7-4-6(13-10(11)12)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUWATABALHSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436672
Record name N-(3,4,5-TRIMETHOXYPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4,5-Trimethoxyphenyl)guanidine

CAS RN

57004-63-4
Record name N-(3,4,5-TRIMETHOXYPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Kochetkova - N
Number of citations: 2

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